molecular formula C18H12Cl2N2O5 B5909410 (5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5909410
M. Wt: 407.2 g/mol
InChI Key: RXDHDYWLLJTOOQ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule that belongs to the class of diazinane derivatives This compound is characterized by the presence of a dichlorophenyl group and a hydroxy-methoxyphenyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution reaction where a dichlorophenyl group is introduced into the diazinane ring.

    Attachment of the hydroxy-methoxyphenyl group: This is done through a condensation reaction where the hydroxy-methoxyphenyl group is attached to the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control the reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or aldehydes.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Pharmacology: It can be studied for its effects on various biological targets and pathways.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets in the body. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: It may bind to specific receptors, altering cellular signaling and function.

    DNA/RNA: It may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: can be compared with other similar compounds, such as:

    Diazinane derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.

    Phenyl derivatives: These compounds have similar phenyl groups but differ in the functional groups attached to them.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O5/c1-27-15-7-9(2-5-14(15)23)6-11-16(24)21-18(26)22(17(11)25)10-3-4-12(19)13(20)8-10/h2-8,23H,1H3,(H,21,24,26)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDHDYWLLJTOOQ-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.